1-(Phenylamino)cyclopentanecarboxylic acid

Descripción general

Descripción

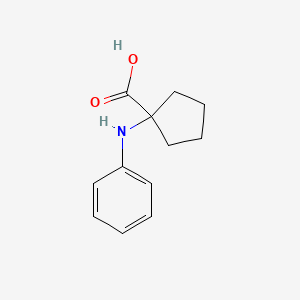

1-(Phenylamino)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is a derivative of cyclopentanecarboxylic acid, where a phenylamino group is attached to the cyclopentane ring. This compound is primarily used in research and development, particularly in the field of proteomics .

Métodos De Preparación

The synthesis of 1-(Phenylamino)cyclopentanecarboxylic acid can be achieved through several methods:

Condensation of Aniline and Formaldehyde: This method involves the reaction of aniline with formaldehyde to form the phenylamino group, which is then introduced to the cyclopentane ring.

Palladium-Catalyzed Hydrocarboxylation: Cyclopentene undergoes hydrocarboxylation in the presence of carbon monoxide and water, catalyzed by palladium, to form cyclopentanecarboxylic acid.

Base-Induced Ring Contraction: 2-Chlorocyclohexanone undergoes base-induced ring contraction to form methyl cyclopentanecarboxylate, which is then hydrolyzed to cyclopentanecarboxylic acid.

Análisis De Reacciones Químicas

1-(Phenylamino)cyclopentanecarboxylic acid undergoes various chemical reactions:

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : The compound is being investigated for its potential therapeutic properties, particularly as a conformationally restricted analog of natural amino acids. This structural feature may influence its binding affinity to various biological targets, making it a candidate for drug development.

- Mechanism of Action : Preliminary studies suggest that 1-(Phenylamino)cyclopentanecarboxylic acid may act as an inhibitor of nucleic acid methylation, thereby affecting gene expression and protein synthesis. This mechanism could be pivotal in developing treatments for diseases associated with epigenetic modifications.

2. Proteomics Research

- Reagent in Protein Studies : This compound serves as a reagent in proteomics, aiding in the study of protein structures and functions. Its ability to interact with proteins can facilitate the understanding of protein folding and dynamics.

- Binding Affinity Studies : Interaction studies involving this compound focus on its binding affinity with various proteins, which helps elucidate its mechanism of action and potential therapeutic uses.

3. Organic Synthesis

- Building Block for Complex Molecules : this compound is utilized as a building block in organic synthesis. It can be transformed through various chemical reactions such as oxidation, reduction, and substitution to create more complex organic molecules.

- Synthesis Pathways : Common synthetic methods include using oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride to modify the compound's functional groups.

Case Studies

Case Study 1: Medicinal Chemistry Exploration

Recent research has highlighted the potential of this compound in developing new therapeutic agents targeting specific diseases. For instance, studies have shown that derivatives of this compound exhibit enhanced biological activity compared to standard amino acids, suggesting its utility in designing novel drugs.

Case Study 2: Proteomics Application

In proteomics, this compound has been used to investigate protein-ligand interactions. By modifying the structure of proteins through conjugation with this compound, researchers have been able to study the effects on protein stability and function, leading to insights into disease mechanisms.

Mecanismo De Acción

The mechanism of action of 1-(Phenylamino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of nucleic acid methylation, affecting gene expression and protein synthesis . The phenylamino group plays a crucial role in its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

1-(Phenylamino)cyclopentanecarboxylic acid can be compared with other similar compounds:

Cyclopentanecarboxylic Acid: This compound lacks the phenylamino group and has different chemical properties and reactivity.

1-Phenyl-1-cyclopentanecarboxylic Acid: This compound has a phenyl group attached directly to the cyclopentane ring, differing in its chemical behavior and applications.

1-Phenyl-1-cyclopropanecarboxylic Acid: This compound has a cyclopropane ring instead of a cyclopentane ring, leading to different steric and electronic effects.

This compound stands out due to its unique structure, which combines the rigidity of the cyclopentane ring with the reactivity of the phenylamino group, making it a valuable compound in various research fields.

Actividad Biológica

1-(Phenylamino)cyclopentanecarboxylic acid, a compound with the chemical formula CHNO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data.

This compound features a cyclopentane ring substituted with a phenylamino group and a carboxylic acid functional group. Its structural characteristics contribute to its interaction with various biological targets, influencing its activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : Studies have indicated that it may modulate inflammatory pathways, providing insights into its use in treating inflammatory conditions .

- Anticancer Properties : Preliminary investigations suggest that this compound could induce apoptosis in cancer cells by affecting key signaling pathways involved in cell proliferation and survival.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : It has been shown to inhibit enzymes such as xanthine oxidase, which plays a crucial role in purine metabolism. This inhibition can lead to reduced uric acid levels, potentially benefiting conditions like gout .

- Cell Signaling Modulation : The compound influences various signaling pathways, including the MAPK/ERK pathway, which is pivotal in regulating cell growth and differentiation. By modulating these pathways, it may exert anticancer effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Modulates inflammatory responses | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study: Anticancer Activity

In a study examining the anticancer potential of this compound, researchers treated various cancer cell lines with the compound. Results indicated a significant reduction in cell viability, particularly in breast cancer (MCF7) and leukemia (HL60) cell lines. The mechanism was linked to enhanced apoptosis and cell cycle arrest at the G0/G1 phase .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key aspects include:

- Absorption : The compound's solubility and stability under physiological conditions influence its bioavailability.

- Distribution : It is distributed throughout tissues via specific transporters, which may enhance its efficacy at target sites.

- Metabolism : Metabolic studies are necessary to identify potential metabolites that could exhibit different biological activities.

- Excretion : Knowledge of excretion pathways aids in understanding its safety profile and potential for accumulation in the body.

Propiedades

IUPAC Name |

1-anilinocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11(15)12(8-4-5-9-12)13-10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZZQQGHTNKHNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287736 | |

| Record name | 1-Anilinocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6636-94-8 | |

| Record name | Cyclopentanecarboxylic acid, 1-(phenylamino)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6636-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 52322 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006636948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6636-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Anilinocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.